4-Bromomethyl benzoyl bromide
Overview
Description
4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide with the molecular formula C8H6Br2O and a molecular weight of 277.94 g/mol . It is a white, fused solid with a melting point of 57-61°C and a boiling point of 100-112°C at 0.5 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are hydroxyl groups in organic molecules, where it acts as a reagent for protection .
Mode of Action
The compound interacts with its targets through a process known as bromination. In this reaction, the bromine atom in the this compound molecule is substituted for a hydrogen atom in the target molecule . This results in the formation of a new compound with altered properties.
Result of Action
The primary result of this compound’s action is the formation of a new compound through the bromination of a target molecule . This can lead to significant changes in the target molecule’s structure and function, potentially affecting various biochemical processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromomethyl benzoyl bromide can be synthesized through the bromination of 4-methylbenzoyl chloride. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: On an industrial scale, this compound is produced by the bromination of 4-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction is conducted at elevated temperatures to ensure complete bromination and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl benzoyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Hydrolysis: In the presence of water or alcohols, this compound hydrolyzes to form 4-bromomethyl benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Hydrolysis: Water or alcohols under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-Bromomethyl benzoic acid.
Reduction: 4-Methylbenzoyl bromide.
Scientific Research Applications
4-Bromomethyl benzoyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
4-Bromomethyl benzoic acid: Similar structure but with a carboxylic acid group instead of a bromide.
4-Bromomethyl benzyl bromide: Contains an additional bromomethyl group on the benzyl ring.
4-Methoxybenzyl bromide: Features a methoxy group instead of a bromomethyl group.
Uniqueness: 4-Bromomethyl benzoyl bromide is unique due to its dual reactivity, possessing both a bromomethyl and a benzoyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)benzoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGJYAPDGKPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405113 | |
Record name | 4-Bromomethyl benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-07-3 | |
Record name | 4-Bromomethyl benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromomethyl benzoyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction 4-Bromomethyl benzoyl bromide participates in within the study?
A1: In this study, this compound (5) acts as a key building block. It reacts with various substituted 4-ethyl-6-methylpyrimidin-2-amines (4) in the presence of KOH to produce a series of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives (6a-k) []. This reaction is crucial for creating the diverse library of compounds investigated for their antimicrobial properties.
Q2: What is the significance of introducing a variety of substituents on the benzamide derivatives (6a-k)?
A2: The researchers aimed to understand how different substituents on the benzene ring of the benzamide derivatives (6a-k) affected their antimicrobial activity []. By systematically changing these substituents, they could establish structure-activity relationships (SAR). This information is valuable for identifying the structural features that contribute most significantly to antimicrobial potency and for guiding the development of more effective antimicrobial agents.
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